N-(4-methylthiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
“N-(4-methylthiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of thiazole and thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methylthiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The final compound is obtained by coupling the thiazole and thiadiazole rings through a thioether linkage. This can be achieved by reacting the thiazole derivative with a thiadiazole derivative in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen or sulfur atoms, potentially leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or thiols.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Thiazole and thiadiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Polymer Industry: Use in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of “N-(4-methylthiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” would depend on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. As an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as 1,2,4-thiadiazole-5-thiol.
Uniqueness
The uniqueness of “N-(4-methylthiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” lies in its specific combination of thiazole and thiadiazole rings, which may confer unique biological and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS3/c1-9-5-3-4-6-11(9)13-18-15(23-19-13)22-8-12(20)17-14-16-10(2)7-21-14/h3-7H,8H2,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSBHXKUJGZCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=NC(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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